
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol is a fluorinated organic compound characterized by its high fluorine content. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C4H2F9S, and it is often used in specialized chemical reactions due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method is the reaction of hexafluoropropylene oxide with hydrogen sulfide under controlled conditions. This reaction requires specific catalysts and temperature settings to ensure the desired product is obtained with high purity.
Industrial production methods often involve large-scale reactions in specialized reactors designed to handle the highly reactive nature of fluorinated compounds. These methods ensure the efficient production of the compound while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the thiol group into a corresponding sulfide or disulfide.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic pathways.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated thiols on biological systems. It can act as a probe to study enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, it is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol exerts its effects involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various substrates, leading to the modification of molecular structures. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol can be compared with other fluorinated thiols, such as:
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propanol: This compound has similar fluorine content but differs in its functional group, which is a hydroxyl group instead of a thiol group.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with a hydroxyl group, used in different applications due to its distinct chemical properties.
1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane: This compound contains an ether group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its thiol group, which provides distinct reactivity compared to other fluorinated compounds.
Eigenschaften
CAS-Nummer |
32308-82-0 |
|---|---|
Molekularformel |
C4HF9S |
Molekulargewicht |
252.10 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-thiol |
InChI |
InChI=1S/C4HF9S/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H |
InChI-Schlüssel |
PEFMNYVCURNGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



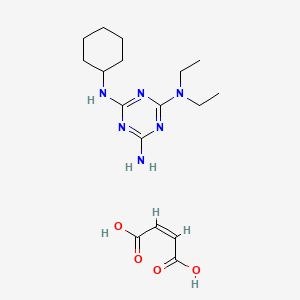


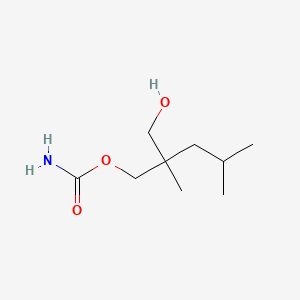
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
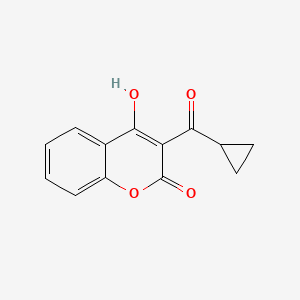
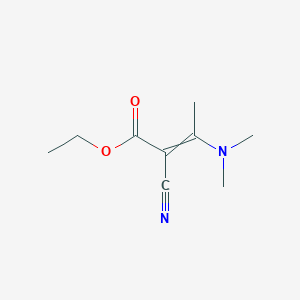
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
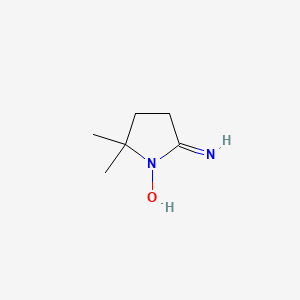
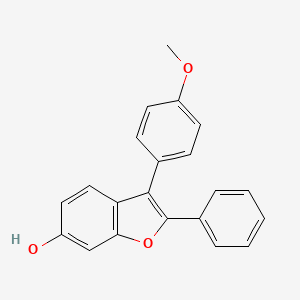

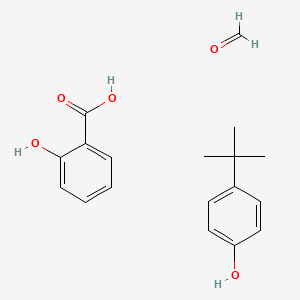
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
